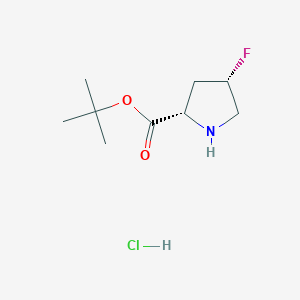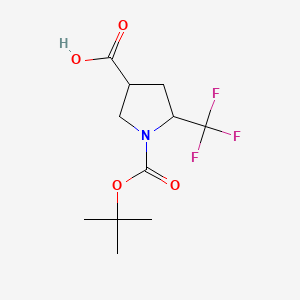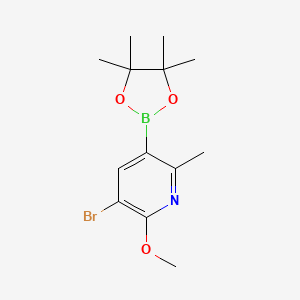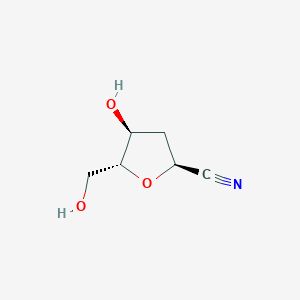
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is an organosulfur compound that features both sulfonamide and fluorobenzene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide typically involves the reaction of 4-amino-3-fluorobenzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antibacterial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is unique due to the presence of both ethylsulfonamido and fluorobenzene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamides, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H11FN2O4S2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4-(ethylsulfonylamino)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)9)17(10,14)15/h3-5,11H,2H2,1H3,(H2,10,14,15) |
Clave InChI |
VFHDOQPVRKWLIV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






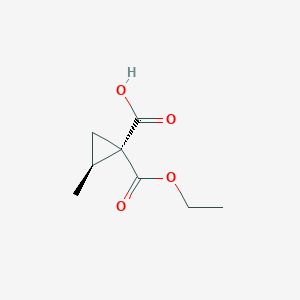
amine](/img/structure/B13501392.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)

